3,5-dichloro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-propylbenzamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The dichloro substitution at the 3 and 5 positions of the benzene ring, along with the N-propyl group, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group . Anilides and their derivatives exhibit wide applications in the fields of medicines, industry, and biology .
Mode of Action
It is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The interaction of this compound with its targets could potentially lead to changes in cellular processes, but more research is needed to confirm this.
Biochemical Pathways
Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities . This suggests that 3,5-dichloro-N-propylbenzamide may interact with biochemical pathways related to these activities.
Result of Action
As a derivative of benzamide, it may share some of the biological activities observed in other benzamide derivatives . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is suggested that the compound may interact with various enzymes or cofactors
Transport and Distribution
It is suggested that the compound may interact with various transporters or binding proteins
Subcellular Localization
It is suggested that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-propylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in an organic solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the amide bond . The general reaction scheme is as follows:
3,5-dichlorobenzoyl chloride+propylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, 3,5-dichlorobenzoyl chloride and propylamine, are readily available and cost-effective, making the industrial synthesis economically viable .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., this compound derivatives).
Oxidation: Oxidized forms of the amide group.
Reduction: Reduced forms of the amide group.
Hydrolysis: 3,5-dichlorobenzoic acid and propylamine.
Scientific Research Applications
3,5-dichloro-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of the N-propyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other dichlorobenzamide derivatives .
Properties
IUPAC Name |
3,5-dichloro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPELDPYJXWGKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.